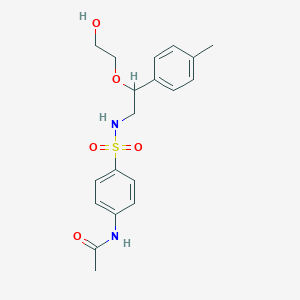

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-14-3-5-16(6-4-14)19(26-12-11-22)13-20-27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10,19-20,22H,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHPJMNJOBOAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide can be accomplished through a multi-step process:

Starting Material: : Begin with 4-aminophenyl acetamide.

Intermediate Formation: : React this with an appropriate sulfonyl chloride derivative to form the sulfonamide intermediate.

Ether Formation: : Introduce the hydroxyethoxy group through an etherification reaction using ethylene oxide or an appropriate glycol derivative.

Final Assembly: : Couple the intermediate with p-tolyl ethylamine under suitable conditions to complete the compound.

Industrial Production Methods

In an industrial setting, the synthesis involves:

Batch Reactions: : Using large reactors to perform each reaction step with precise temperature and pressure controls.

Purification: : Employing recrystallization, distillation, or chromatography to purify intermediates and final products.

Quality Control: : Ensuring the final product meets specified purity standards through analytical techniques like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions including:

Oxidation: : Reacts with oxidizing agents leading to modifications on the phenyl ring and ether moiety.

Reduction: : Can be reduced to alter the sulfonamide group, typically using mild reducing agents.

Substitution: : Nucleophilic or electrophilic substitution reactions on the phenyl ring, influenced by the presence of electron-donating or withdrawing groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

Substitution: : Various halogenating agents, Grignard reagents, and acids or bases depending on the desired substitution.

Major Products Formed

Oxidation Products: : Hydroxylated phenyl derivatives, sulfonic acids.

Reduction Products: : Amine derivatives from sulfonamide reduction.

Substitution Products: : Halogenated phenyl compounds, alkylated derivatives.

Scientific Research Applications

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is utilized in numerous fields:

Chemistry: : Used as a reagent or intermediate in organic synthesis.

Biology: : Investigated for its potential as a biochemical probe or molecular scaffold in drug discovery.

Medicine: : Studied for its antimicrobial properties and potential therapeutic applications.

Industry: : Utilized in the development of specialized materials or as a catalyst in specific chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with various biological targets:

Enzyme Inhibition: : Acts as an inhibitor for enzymes involved in metabolic pathways, particularly those processing sulfonamide or acetamide substrates.

Cellular Pathways: : Affects signaling pathways by modulating receptor activity or altering cellular uptake mechanisms.

Comparison with Similar Compounds

Hydrophilic vs. Hydrophobic Balance

Bioactivity Correlations

- Urease inhibitors (e.g., 8 ) often feature electron-withdrawing groups (e.g., Cl), absent in the target compound.

- Morpholine-containing derivatives (e.g., 5k ) exhibit anti-COVID-19 activity due to interactions with viral proteases.

- Thiazolidinedione hybrids (e.g., 5a ) show dual anticancer/anti-hyperglycemic effects via PPARγ agonism.

Key Research Findings

Spectroscopic Characterization

Pharmacological Potential

- The target compound’s hydroxyethoxy-p-tolyl combination may balance solubility and target affinity, making it suitable for oral administration.

- Unlike 13b , which inhibits MMPs, the target compound’s bioactivity remains unexplored but could align with anti-inflammatory or antimicrobial applications.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Impact on Activity | Reference |

|---|---|---|

| p-Tolyl substitution | Enhances lipophilicity and membrane permeability | |

| Hydroxyethoxy chain | Improves solubility; may reduce toxicity | |

| Sulfamoyl group | Critical for hydrogen bonding with active sites |

Q. Methodological Approach :

- Analog synthesis : Systematically vary substituents (e.g., replace p-tolyl with halophenyl) .

- Free-energy perturbation (FEP) simulations : Predict binding affinity changes computationally .

Advanced: How can researchers address discrepancies in spectroscopic data interpretation?

Methodological Answer:

- Collaborative validation : Cross-check NMR assignments with independent labs .

- Dynamic NMR experiments : Resolve conformational equilibria (e.g., rotamers) by varying temperature .

- Isotopic labeling : Use ¹³C-labeled precursors to clarify ambiguous peaks .

Basic: What analytical techniques are essential for assessing stability under experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, then analyze via:

- UPLC-MS to identify degradation products .

- FTIR to detect functional group changes .

- Long-term stability : Store at 4°C, -20°C, and ambient conditions; monitor purity monthly .

Advanced: What computational tools are used to predict interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- QSAR modeling : Build regression models using descriptors like logP and polar surface area .

Basic: How is the compound’s solubility optimized for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) .

- pH adjustment : Prepare buffers (pH 7.4 PBS) to mimic physiological conditions .

- Sonication : Briefly sonicate suspensions to enhance dissolution .

Advanced: How can researchers validate off-target effects in complex biological systems?

Methodological Answer:

- Chemical proteomics : Use affinity-based probes to capture interacting proteins .

- CRISPR-Cas9 screens : Knock out suspected off-targets and assess phenotypic rescue .

- Dual-luciferase assays : Measure nonspecific modulation of unrelated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.